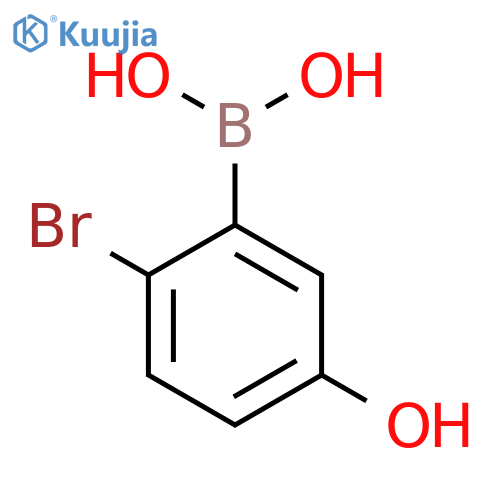

Cas no 958646-68-9 (2-Bromo-5-hydroxyphenylboronic acid)

958646-68-9 structure

商品名:2-Bromo-5-hydroxyphenylboronic acid

CAS番号:958646-68-9

MF:C6H6BBrO3

メガワット:216.825041294098

MDL:MFCD24727415

CID:5070962

2-Bromo-5-hydroxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-BROMO-5-HYDROXYPHENYLBORONIC ACID

- (2-bromo-5-hydroxyphenyl)boronic acid

- 2-Bromo-5-hydroxyphenylboronic acid

-

- MDL: MFCD24727415

- インチ: 1S/C6H6BBrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H

- InChIKey: QKJBDSZGWFHRBP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1B(O)O)O

計算された属性

- せいみつぶんしりょう: 215.95934 g/mol

- どういたいしつりょう: 215.95934 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7

- ぶんしりょう: 216.83

2-Bromo-5-hydroxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB515811-1g |

2-Bromo-5-hydroxyphenylboronic acid; . |

958646-68-9 | 1g |

€835.40 | 2025-03-19 | ||

| abcr | AB515811-1 g |

2-Bromo-5-hydroxyphenylboronic acid |

958646-68-9 | 1g |

€1,034.20 | 2023-04-17 | ||

| Aaron | AR01X8ER-500mg |

(2-Bromo-5-hydroxyphenyl)boronic acid |

958646-68-9 | 95% | 500mg |

$586.00 | 2025-02-12 | |

| abcr | AB515811-250mg |

2-Bromo-5-hydroxyphenylboronic acid; . |

958646-68-9 | 250mg |

€443.80 | 2025-03-19 | ||

| abcr | AB515811-500mg |

2-Bromo-5-hydroxyphenylboronic acid; . |

958646-68-9 | 500mg |

€611.20 | 2025-03-19 | ||

| Aaron | AR01X8ER-250mg |

(2-Bromo-5-hydroxyphenyl)boronic acid |

958646-68-9 | 95% | 250mg |

$516.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259859-500mg |

2-Bromo-5-hydroxyphenylboronic acid |

958646-68-9 | 98% | 500mg |

¥6037.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259859-1g |

2-Bromo-5-hydroxyphenylboronic acid |

958646-68-9 | 98% | 1g |

¥8042.00 | 2024-04-23 | |

| Ambeed | A520580-1g |

(2-Bromo-5-hydroxyphenyl)boronic acid |

958646-68-9 | 98% | 1g |

$767.0 | 2024-04-16 | |

| abcr | AB515811-500 mg |

2-Bromo-5-hydroxyphenylboronic acid |

958646-68-9 | 500MG |

€752.80 | 2023-04-17 |

2-Bromo-5-hydroxyphenylboronic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

958646-68-9 (2-Bromo-5-hydroxyphenylboronic acid) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:958646-68-9)2-Bromo-5-hydroxyphenylboronic acid

清らかである:99%

はかる:1g

価格 ($):690.0